molecular formula C22H15NO4 B382861 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one

Cat. No.: B382861
M. Wt: 357.4g/mol
InChI Key: CJNYETWLVFTPJB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 2-(1-naphthyl)-1,3-oxazol-5(4H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reaction.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a naphthyl group.

    4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one: Contains a thienyl group instead of a naphthyl group.

Uniqueness

The uniqueness of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both the benzodioxin and naphthyl groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4g/mol

IUPAC Name

(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-naphthalen-1-yl-1,3-oxazol-5-one

InChI

InChI=1S/C22H15NO4/c24-22-18(12-14-8-9-19-20(13-14)26-11-10-25-19)23-21(27-22)17-7-3-5-15-4-1-2-6-16(15)17/h1-9,12-13H,10-11H2/b18-12-

InChI Key

CJNYETWLVFTPJB-PDGQHHTCSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54

SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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